![molecular formula C13H19N5O2 B5182538 1,3-dimethyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 5436-40-8](/img/structure/B5182538.png)
1,3-dimethyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione
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Description
Synthesis Analysis
The synthesis of 1,3-dimethyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione derivatives involves chemical diversification of purine-2,6-dione by introducing hydrophobic substituents or elongating the linker between the piperazine and the purine core to enhance receptor affinity (Chłoń-Rzepa et al., 2013). This process aims to produce compounds with specific receptor affinities, indicating a targeted approach to compound modification for desired biological activities.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a purine-2,6-dione core, modified with various substituents to explore different receptor interactions. The structure is analyzed through techniques like 1H-NMR, 13C-NMR, and MS spectrometry, elucidating the compound's configuration and conformations for understanding its biological interactions (Gobouri, 2020).
Chemical Reactions and Properties
Chemical reactions involving 1,3-dimethyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione derivatives often focus on altering the substituents on the purine core to modulate receptor affinities. These modifications can include aminoalkylation, arylation, or the introduction of various functional groups to explore the structure-activity relationship and enhance pharmacological properties (Chłoń-Rzepa et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, crystallinity, and thermal stability are crucial for understanding the compound's behavior in biological systems. Analyzing these properties helps in the design of compounds with optimal bioavailability and stability for potential therapeutic applications. Studies on related purine derivatives highlight the importance of molecular interactions, such as hydrogen bonding, in determining the physical properties and stability of these compounds (Chen et al., 2007).
Chemical Properties Analysis
The chemical properties of 1,3-dimethyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione derivatives, such as reactivity, stability under physiological conditions, and interaction with biological molecules, are fundamental for their potential therapeutic use. Investigations into the compound's electrostatic potential and interaction energies provide insight into its reactivity and binding affinity towards target receptors, aiding in the rational design of compounds with desired biological activities (Shukla et al., 2020).
Future Directions
properties
IUPAC Name |
1,3-dimethyl-8-(piperidin-1-ylmethyl)-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-16-11-10(12(19)17(2)13(16)20)14-9(15-11)8-18-6-4-3-5-7-18/h3-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQGXBNPZNTPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969452 |
Source
|
Record name | 1,3-Dimethyl-8-[(piperidin-1-yl)methyl]-3,9-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
5436-40-8 |
Source
|
Record name | MLS002638806 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dimethyl-8-[(piperidin-1-yl)methyl]-3,9-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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